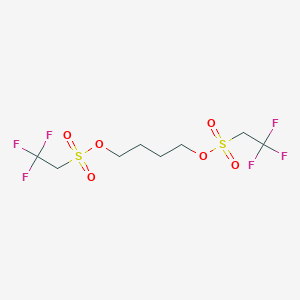

Tetramethylene bis(2,2,2-trifluoroethanesulfonate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related sulfur-nitrogen compounds and fluorosulfonyl derivatives offers insights into the synthetic routes that might be applied to tetramethylene bis(2,2,2-trifluoroethanesulfonate). For example, Haas et al. (1996) detailed the synthesis of acyclic (fluorosulfonyl)- or ((trifluoromethyl)sulfonyl)-nitrogen derivatives, highlighting methods that could be relevant for synthesizing compounds with similar trifluoromethylsulfonyl groups (Haas et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds, such as bis(trifluoromethyl)trisulfane and bis(trifluoromethyl)tetrasulfane, has been elucidated through spectroscopic data and gas-phase structures, providing a basis for understanding the structural characteristics of tetramethylene bis(2,2,2-trifluoroethanesulfonate) (Gaensslen et al., 1992).

Chemical Reactions and Properties

The reactivity and properties of compounds containing the trifluoromethanesulfonyl group have been explored in various studies. For instance, the synthesis and reactions of silanes containing two triflate groups by Matyjaszewski and Chen (1988) could shed light on the chemical behavior of tetramethylene bis(2,2,2-trifluoroethanesulfonate) in different chemical environments (Matyjaszewski & Chen, 1988).

Physical Properties Analysis

The physical properties of compounds similar to tetramethylene bis(2,2,2-trifluoroethanesulfonate) can be inferred from studies like that of Fujii et al. (2006), which examined the conformational equilibrium of bis(trifluoromethanesulfonyl) imide anion in ionic liquids. Such research helps in understanding the solubility, phase behavior, and thermal properties of these compounds (Fujii et al., 2006).

Chemical Properties Analysis

Investigations into the chemical properties of tetramethylene bis(2,2,2-trifluoroethanesulfonate) can draw from studies on related sulfonate compounds. For example, the work by Taraba and Ẑák (2004) on the polysulfonylamines and their synthesis and crystal structures provides valuable insights into the reactivity and stability of sulfonamide and sulfone groups in similar chemical environments (Taraba & Ẑák, 2004).

Wissenschaftliche Forschungsanwendungen

Tris(2,2’-bipyridyl)ruthenium (II) complex in Electrochemiluminescence (ECL)

- Field : Analytical and Bioanalytical Chemistry .

- Application : The Tris(2,2’-bipyridyl)ruthenium (II) complex is used as a universal reagent for the fabrication of heterogeneous electrochemiluminescence platforms .

- Method : The complex is used as a luminophore in ECL, which enhances the rate of electron transfer kinetics and offers rapid response time . This is beneficial in point-of-care and clinical applications .

- Results : The use of this complex has translated ECL from a “laboratory curiosity” to a commercial analytical instrument for diagnosis .

Fluorinated Polyimides from 2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]sulfone

- Field : Polymer Research .

- Application : A new trifluoromethyl-substituted diamine monomer was prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol .

- Method : The reaction was carried out in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . Novel fluorinated polyimides were synthesized from the diamine with various aromatic dianhydrides via thermal imidization of poly(amic acid) .

- Results : The resulting polyimide films had strengths at yield of 94–119 MPa, tensile strengths of 90–118 MPa, elongations to break of 10–16%, and initial moduli of 2.0–2.4 GPa . The glass transition temperature (Tg) of these polymers were in the range of 244–297°C .

Eigenschaften

IUPAC Name |

4-(2,2,2-trifluoroethylsulfonyloxy)butyl 2,2,2-trifluoroethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F6O6S2/c9-7(10,11)5-21(15,16)19-3-1-2-4-20-22(17,18)6-8(12,13)14/h1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWNBKJYEPYYJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOS(=O)(=O)CC(F)(F)F)COS(=O)(=O)CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F6O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922317 |

Source

|

| Record name | Butane-1,4-diyl bis(2,2,2-trifluoroethane-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethylene bis(2,2,2-trifluoroethanesulfonate) | |

CAS RN |

117186-54-6 |

Source

|

| Record name | 1,4-Butanediol di-2,2,2-trifluoroethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117186546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane-1,4-diyl bis(2,2,2-trifluoroethane-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B43956.png)

![[5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate](/img/structure/B43965.png)